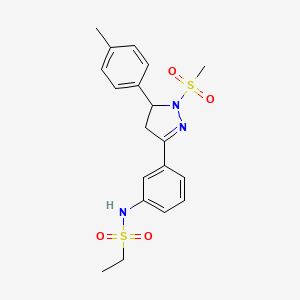

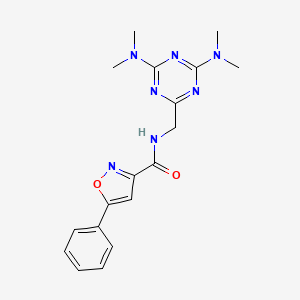

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential therapeutic effects. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperazine ring, fluorophenyl group, and carboxamide linkage are common features in the compounds studied for various biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazinecarboxamide derivatives. For instance, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized and evaluated for antiallergy activity . Although the specific synthesis route for "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide" is not provided, it can be inferred that similar synthetic strategies could be employed, involving the coupling of the appropriate aryl piperazine with a carboxamide moiety under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a piperazine ring, which is a common scaffold in pharmaceuticals due to its ability to interact with various biological targets. The fluorophenyl group is a common bioisostere used to enhance binding affinity and metabolic stability . The furan moiety present in the compound is a heterocyclic ring that can contribute to the compound's binding properties and overall bioactivity .

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and carboxamide linkers are crucial for their binding to biological targets. For example, the carbonyl group in the carboxamide linker plays a critical role in the selectivity of compounds for dopamine D3 receptors over D2 receptors . This suggests that the carboxamide group in "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide" could be essential for its biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic properties of the molecule, potentially improving its pharmacokinetic profile . The piperazine ring can act as a hydrogen bond donor or acceptor, influencing solubility and binding interactions . The carboxamide linkage is known for its hydrogen bonding capability, which can be critical for the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

PET Radioligands for Serotonin Receptors

Development and Evaluation

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide and its derivatives have been explored as positron emission tomography (PET) radioligands, targeting serotonin 5-HT1A receptors. These compounds are evaluated for their potential in diagnosing and understanding neuropsychiatric disorders. For example, a study by García et al. (2014) synthesized analogs, showing high affinity and selectivity for 5-HT1A receptors, suggesting their utility in vivo quantification of these receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Comparative Analysis with Other Ligands

Choi et al. (2015) conducted a comparative study between 18F-Mefway and 18F-FCWAY for quantification of 5-HT1A receptors in humans, highlighting the differences in regional uptake and potential advantages of these radioligands over others in terms of reduced defluorination and improved imaging clarity (J. Choi et al., 2015).

Neuroinflammation Imaging

Targeting CSF1R

Lee et al. (2022) developed a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), demonstrating its potential for neuroinflammation imaging, particularly in Alzheimer’s disease (AD) (H. Lee et al., 2022). This study underscores the importance of specific receptor targeting in understanding and diagnosing neurodegenerative diseases.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O2/c24-19-8-10-20(11-9-19)26-12-14-27(15-13-26)21(22-7-4-16-29-22)17-25-23(28)18-5-2-1-3-6-18/h4,7-11,16,18,21H,1-3,5-6,12-15,17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLELKXNURJWMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)